4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline
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Overview
Description
4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline is a synthetic organic compound with the molecular formula C18H21ClN4O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of a quinazoline core substituted with a chloro group at the 4-position and a piperazine ring bearing a cyclopentanecarbonyl group at the 2-position .
Mechanism of Action
Target of Action
Quinazoline derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Biochemical Pathways
Quinazoline derivatives are known to modulate several biochemical pathways, depending on their specific targets .
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which are influenced by factors such as its chemical structure, formulation, and route of administration .
Result of Action
Quinazoline derivatives are known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide or its equivalents.
Introduction of the Chloro Group: The chloro group is introduced at the 4-position of the quinazoline ring using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Piperazine Ring: The piperazine ring is attached to the quinazoline core through a nucleophilic substitution reaction, typically using piperazine and a suitable leaving group.
Cyclopentanecarbonyl Group Addition: The final step involves the acylation of the piperazine ring with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: Utilized in the development of new materials and chemical
Properties
IUPAC Name |
[4-(4-chloroquinazolin-2-yl)piperazin-1-yl]-cyclopentylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-16-14-7-3-4-8-15(14)20-18(21-16)23-11-9-22(10-12-23)17(24)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCOHPKIRMKQOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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